3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
Description
Properties
IUPAC Name |
3-butyl-4-oxophthalazine-1-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-2-3-8-17-13(19)10-7-5-4-6-9(10)11(16-17)12(18)15-14/h4-7H,2-3,8,14H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAUKYRXLRBHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide typically involves the reaction of phthalic anhydride with butylamine to form an intermediate, which is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The carbohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted phthalazine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer properties of 3-butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide. It has demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
The compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Drug Development
Due to its diverse biological activities, this compound is being investigated as a scaffold for drug development. Its derivatives could serve as potential candidates for anticancer and antimicrobial agents.
Combination Therapies
Given its mechanism of action, there is potential for using this compound in combination therapies for enhanced efficacy against resistant strains of bacteria or synergistic effects in cancer treatment.
Mechanism of Action
The mechanism of action of 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituent at the 3-position of the phthalazine/quinazolinone core significantly influences physicochemical properties. Key comparisons include:
Key Observations :
- Higher melting points (e.g., 225°C for butyl vs. 189°C for benzyl derivatives) suggest stronger intermolecular forces in alkyl-substituted compounds .
Commercial and Research Considerations
- Availability : The butyl derivative is listed as discontinued by suppliers like CymitQuimica, limiting accessibility compared to analogues like the parent compound or methyl-substituted variants .
Biological Activity
3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide (CAS No. 554423-48-2) is a chemical compound with the molecular formula and a molecular weight of 260.29 g/mol. This compound has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The cytotoxicity was measured using the MTT assay, revealing IC50 values that indicate effective inhibition of cell viability:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A-549 | 22.09 |
| This compound | MCF-7 | 6.40 |
These results suggest that this compound may serve as a promising candidate for further development as an anticancer agent due to its selective toxicity towards cancer cells compared to normal cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it exhibits activity against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways crucial for bacterial survival .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may act as an enzyme inhibitor or modulator, affecting pathways involved in cell proliferation and apoptosis. Understanding these interactions is essential for elucidating its therapeutic potential and optimizing its efficacy in clinical settings .
Study on Anticancer Activity
A recent study conducted by researchers aimed to evaluate the anticancer efficacy of various derivatives of phthalazine compounds, including 3-butyl derivatives. The study utilized a series of assays to assess cytotoxicity on multiple cancer cell lines. Results showed that the compound not only inhibited cell growth but also induced apoptosis in treated cells, further supporting its role as a potential chemotherapeutic agent .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against several pathogenic bacteria. The results indicated that it possesses significant antibacterial activity, particularly against Gram-positive bacteria. The study concluded that structural modifications could enhance its potency and broaden its spectrum of activity .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide?
The synthesis typically involves reacting phthalic anhydride derivatives with carbohydrazide precursors. Key steps include:
- Hydrazide formation : React 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with hydrazine hydrate under reflux in ethanol to form the carbohydrazide backbone.
- Alkylation : Introduce the butyl group using 1-bromobutane in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ at 80–100°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC and optimize yields by adjusting stoichiometry and temperature .
Q. How can the purity and structural integrity of this compound be validated?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm the presence of the butyl chain (δ ~0.8–1.6 ppm for CH₃ and CH₂ groups) and phthalazine carbonyl (δ ~160–170 ppm) .
- IR spectroscopy : Identify N–H stretches (~3200 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
- X-ray crystallography : Resolve crystal packing and bond angles for structural confirmation (if single crystals are obtainable) .
Q. What solvents and conditions are recommended for solubility and stability studies?
- Solubility : Test in DMSO (high solubility for biological assays), ethanol, and dichloromethane (for synthetic steps). Avoid aqueous buffers due to low solubility .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can contradictory data in reaction yields or byproduct formation be systematically addressed?
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize alkylation efficiency .
- Byproduct analysis : Employ LC-MS to identify side products (e.g., over-alkylated derivatives) and adjust reaction stoichiometry or quenching times .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding affinities. Prepare the ligand (3D optimization with Avogadro) and receptor (e.g., enzyme active sites from PDB). Set grid parameters to cover the binding pocket and run simulations with exhaustiveness = 20 .
- MD simulations : Perform 100-ns trajectories (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bonding patterns .
Q. How can reaction mechanisms be elucidated using combined experimental and computational approaches?
- DFT calculations : Use Gaussian 16 to model transition states and energy barriers for key steps (e.g., nucleophilic attack during alkylation). Compare computed IR spectra with experimental data .
- Isotopic labeling : Introduce ¹⁵N-labeled hydrazide to track N–H participation in intermediates via MS/MS fragmentation .
Q. Methodological Notes
- Synthetic optimization : Prioritize reproducibility by documenting exact molar ratios and quenching methods .
- Data validation : Cross-reference spectral data with structurally analogous compounds (e.g., tert-butyl phthalazine derivatives) .
- Ethical compliance : Adhere to non-medical research guidelines (e.g., avoid in vivo testing without explicit approvals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
